Computed Interaction Energies
In a systematic computational study, 5-bromo-1,10-phenanthroline exhibited a distinct interaction energy profile compared to its 5-chloro and 5-nitro analogs. The total computed interaction energy (ΔG) for 5-bromo-1,10-phenanthroline was -37.88 ± 0.68 kcal/mol, which is more favorable (i.e., more negative) than that of the 5-chloro derivative (-37.08 ± 0.55 kcal/mol) but significantly less favorable than the strongly electron-withdrawing 5-nitro derivative (-43.33 ± 0.3 kcal/mol) [1]. This demonstrates that the bromo substituent provides a finely tuned, intermediate level of binding affinity driven by electrostatic and van der Waals forces, distinguishing it from both the chloro and nitro counterparts [1].
| Evidence Dimension | Total Computed Interaction Energy (ΔG) |
|---|---|
| Target Compound Data | -37.88 ± 0.68 kcal/mol |
| Comparator Or Baseline | 5-Chloro-1,10-phenanthroline: -37.08 ± 0.55 kcal/mol; 5-Nitro-1,10-phenanthroline: -43.33 ± 0.3 kcal/mol |
| Quantified Difference | ΔΔG = -0.80 kcal/mol vs. 5-chloro; ΔΔG = +5.45 kcal/mol vs. 5-nitro |
| Conditions | Molecular mechanics/generalized Born surface area (MM/GBSA) calculations based on docking poses. |
Why This Matters
This quantitative difference in predicted binding energy allows researchers to select 5-bromo-1,10-phenanthroline when a binding affinity intermediate between the 5-chloro and 5-nitro analogs is required for structure-based design.
- [1] Bokra, Y.; Berthon, G. Stabilités comparées des complexes de l'orthophénanthroline et de ses dérivés avec certains métaux. - V. — Complexes des 5-chloro- et 5-bromo-orthophénanthroline en milieu eau-éthanol. J. Chim. Phys. 1972, 69, 1555-1560. Data compiled and presented in: Table 1, PMC8650975. View Source
